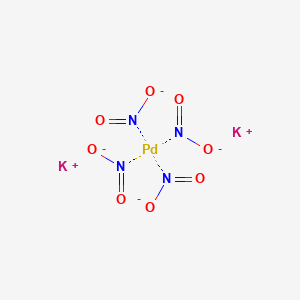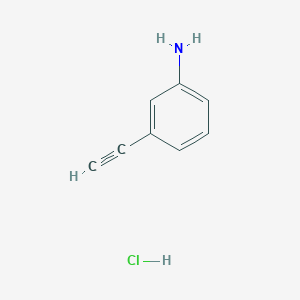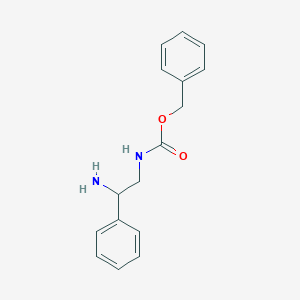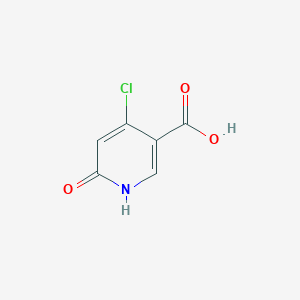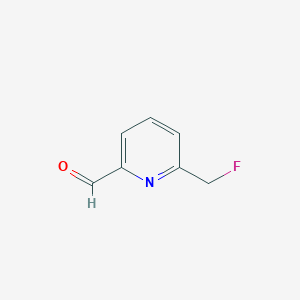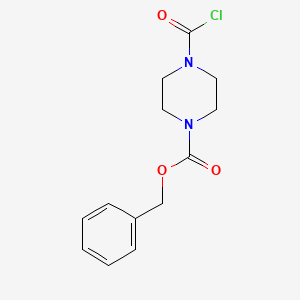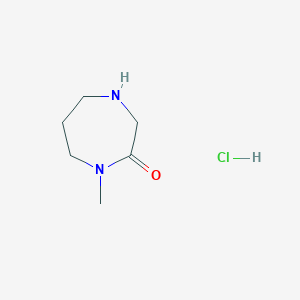
1-Methyl-1,4-diazepan-2-one hydrochloride
描述
1-Methyl-1,4-diazepan-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1,4-diazepan-2-one hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of N-methyl-1,3-diaminopropane with phosgene, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve:
Cyclization: Conducted in an inert atmosphere at temperatures ranging from 0°C to 50°C.
Hydrolysis: Performed under acidic conditions using hydrochloric acid.
Formation of Hydrochloride Salt: Achieved by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the cyclization and hydrolysis steps.
Purification: Employing techniques such as recrystallization and filtration to obtain high-purity product.
Quality Control: Ensuring the final product meets industry standards through rigorous testing.
化学反应分析
Types of Reactions: 1-Methyl-1,4-diazepan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often employs reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: N-oxides of this compound.
Reduction Products: Secondary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
1-Methyl-1,4-diazepan-2-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-Methyl-1,4-diazepan-2-one hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by:
Binding to Receptors: Interacting with receptors in the central nervous system, potentially modulating neurotransmitter activity.
Pathway Modulation: Influencing various biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
1-Methyl-1,4-diazepan-2-one hydrochloride can be compared with other similar compounds, such as:
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
1,4-Diazepane: The parent compound, which lacks the methyl and carbonyl groups present in this compound.
N-Methyl-1,3-diaminopropane: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-methyl-1,4-diazepan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-4-2-3-7-5-6(8)9;/h7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNDDOQJRISISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620860 | |
| Record name | 1-Methyl-1,4-diazepan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685859-01-2 | |
| Record name | 1-Methyl-1,4-diazepan-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


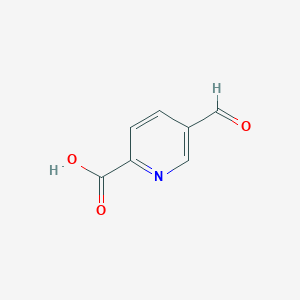
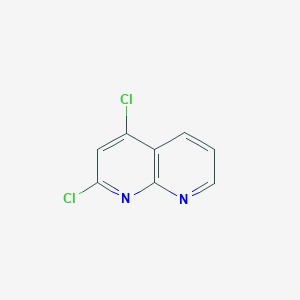
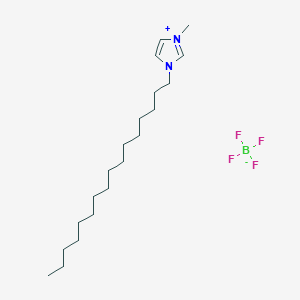
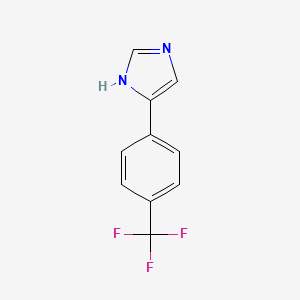
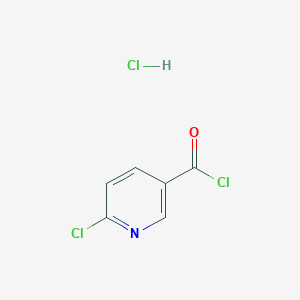
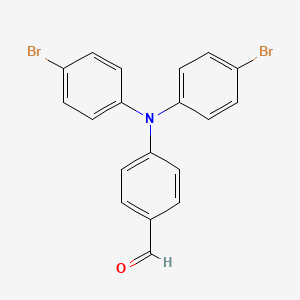
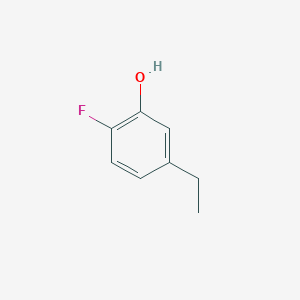
![[dimethyl(trimethylsilyloxy)silyl]oxy-ethenyl-methyl-trimethylsilyloxysilane](/img/structure/B1592260.png)
